molecular formula C10H8ClF3O B11718479 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one

1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B11718479
M. Wt: 236.62 g/mol
InChI Key: DCJFGECNEDALPQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a unique structure that includes a trifluoromethyl group, a chloro substituent, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with acetone in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The chloro substituent may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(trifluoromethyl)phenyl)-2-propanone: Similar structure but with the trifluoromethyl group in a different position.

    1-(2-(trifluoromethyl)phenyl)propan-2-one: Lacks the chloro substituent.

    1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one: Different position of the chloro and trifluoromethyl groups.

Uniqueness

1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3

InChI Key

DCJFGECNEDALPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)C(F)(F)F

Origin of Product

United States

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